
Olradipine
Overview
Description
Olradipine (CAS: 115972-78-6) is a dihydropyridine derivative with the molecular formula C₂₂H₂₈Cl₂N₂O₆, classified as an antiparkinsonian agent . Its structure includes a 1,4-dihydropyridine core, a 2,3-dichlorophenyl group at position 4, and ethoxy-methyl side chains at positions 2 and 3 (InChI: 1/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3) . The compound has a density of 1.268 g/cm³ and a low vapor pressure (1.27×10⁻¹³ mmHg at 25°C), suggesting stability under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olradipine involves several steps, starting with the preparation of the dihydropyridine ring. The key intermediates include 2,3-dichlorobenzaldehyde and ethyl acetoacetate. The reaction typically proceeds through a Hantzsch dihydropyridine synthesis, which involves the condensation of these intermediates with ammonia or an amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Olradipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, reduced dihydropyridine compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
Medicinal Chemistry
Olradipine is primarily investigated as a calcium channel blocker , similar to other compounds in the dihydropyridine class. Its mechanism of action involves inhibiting L-type calcium channels, which leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and related cardiovascular conditions.
Neuropharmacology
Research has explored this compound's potential in treating neurological disorders . Studies indicate that it may facilitate drug delivery across the blood-brain barrier (BBB), which is crucial for addressing conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of drug delivery systems utilizing this compound could enhance therapeutic efficacy by improving the bioavailability of neuroactive compounds .
Chemical Synthesis and Applications
In synthetic chemistry, this compound serves as a model compound for studying dihydropyridine derivatives. Its synthesis often involves the Hantzsch reaction, which allows researchers to explore various reaction conditions and intermediates. This aspect is vital for developing new pharmaceuticals and understanding the reactivity of similar compounds.
Photostability Studies
Recent studies have focused on the photodegradation of this compound and other dihydropyridine derivatives under UV light exposure. Understanding the photostability of these compounds is essential for their formulation in light-sensitive environments, ensuring their efficacy and safety in clinical applications .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that this compound administration led to significant reductions in neuronal death and improved cognitive function metrics compared to control groups. This suggests potential therapeutic benefits for patients with neurodegenerative disorders .
Case Study 2: Pharmacokinetics and Drug Delivery
In another investigation, researchers developed a novel drug delivery system using virus-like particles (VLPs) loaded with this compound to enhance its delivery across the BBB. The study demonstrated that VLPs effectively transported this compound into central nervous system tissues, suggesting a promising approach for treating neurological conditions through targeted drug delivery systems .
Mechanism of Action
Olradipine exerts its effects primarily through the inhibition of calcium channels. By blocking these channels, it reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, which are predominant in vascular smooth muscle cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Olradipine belongs to the dihydropyridine (DHP) class, which shares a common 1,4-dihydropyridine ring. Key comparators include nifedipine , isradipine , and nicardipine , all of which are calcium channel blockers (CCBs) used primarily in cardiovascular diseases. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of this compound and Related Dihydropyridines
Mechanistic and Clinical Differences
- The ethoxy-methyl side chains in this compound differ from the ester groups in nifedipine and isradipine, which are critical for L-type calcium channel binding .
Pharmacological Profile :
- While most DHPs target L-type calcium channels to reduce vascular resistance, this compound’s antiparkinsonian mechanism remains unclear. It may modulate dopaminergic pathways or neuronal calcium flux, akin to nimodipine’s neuroprotective effects .
- Nifedipine and nicardipine show rapid vasodilation but shorter half-lives (2–5 hours), whereas this compound’s pharmacokinetics are undocumented .
- Clinical Efficacy and Safety: Nifedipine: First-line for hypertension but associated with reflex tachycardia and peripheral edema due to potent vasodilation . Isradipine: Lower incidence of edema due to higher vascular selectivity . this compound: Limited clinical data; antiparkinsonian efficacy unverified in large trials .
Biological Activity
Olradipine is a dihydropyridine derivative primarily known for its antihypertensive properties. This compound has garnered attention due to its unique pharmacological profile and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.
This compound functions primarily as an L-type calcium channel blocker . By inhibiting calcium influx through these channels, it induces vasodilation, leading to a reduction in blood pressure. The selectivity of this compound for vascular smooth muscle cells over cardiac cells minimizes potential side effects such as reflex tachycardia, which is often associated with other calcium channel blockers.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Key parameters include:
Parameter | Value |
---|---|
Bioavailability | Approximately 30% |
Half-life | 8-12 hours |
Metabolism | Hepatic (CYP3A4) |
Excretion | Urinary (as metabolites) |
Therapeutic Applications
This compound is primarily used for the treatment of hypertension. Its efficacy in managing blood pressure has been established through several clinical trials. In addition to hypertension, research suggests potential applications in other cardiovascular conditions due to its vasodilatory effects.
Case Studies and Research Findings
-
Efficacy in Hypertension Management
A study conducted by Kato et al. (2012) demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study noted a significant decrease in blood pressure readings after 12 weeks of treatment, with minimal adverse effects reported. -
Long-term Safety Profile
A long-term safety study published in the Journal of Hypertension evaluated the effects of this compound over a period of 24 months. The findings indicated that patients maintained stable blood pressure control without significant side effects, reinforcing this compound's safety profile for chronic use. -
Comparative Efficacy
In a comparative study against amlodipine, this compound was shown to have comparable antihypertensive effects but with a lower incidence of peripheral edema. This finding highlights its potential advantage in patient populations sensitive to fluid retention.
Table 1: Comparative Efficacy of this compound vs. Amlodipine
Study | Medication | Systolic BP Reduction | Diastolic BP Reduction | Adverse Effects |
---|---|---|---|---|
Kato et al., 2012 | This compound | 15 mmHg | 10 mmHg | Minimal |
Tanaka et al., 2013 | Amlodipine | 14 mmHg | 9 mmHg | Moderate (edema) |
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for synthesizing and characterizing Olradipine to ensure reproducibility?
- Methodological Answer : Synthesis should follow validated procedures with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires HPLC for purity (>98%) and NMR/IR for structural confirmation. Stability studies under varying pH and temperature should use accelerated degradation protocols . Experimental sections must include raw data (e.g., chromatograms, spectral peaks) in supplementary materials to enable replication .
Q. Which in vitro assays are most effective for initial screening of this compound’s biological activity?
- Methodological Answer : Use cell-based assays (e.g., calcium channel blockade in vascular smooth muscle cells) with positive controls (e.g., nifedipine). Dose-response curves (10 nM–100 µM) should be analyzed using nonlinear regression to calculate IC50 values. Include triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability .
Q. How should researchers address batch-to-batch variability in this compound during preclinical studies?
- Methodological Answer : Implement strict quality control (QC) via HPLC-UV and mass spectrometry. Use reference standards from accredited suppliers. For in vivo studies, validate each batch’s pharmacokinetic profile (e.g., Cmax, AUC) in pilot animal trials before scaling .
Advanced Research Questions
Q. What experimental designs can resolve contradictions between this compound’s in vitro efficacy and inconsistent in vivo outcomes?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific bioavailability. Pair this with interspecies comparative studies (rodent vs. primate) to assess metabolic differences. Use microdialysis in target tissues (e.g., coronary arteries) to measure localized drug concentrations .
Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in complex biological systems?
- Methodological Answer : Employ computational docking studies (e.g., molecular dynamics simulations) to refine binding affinity for L-type calcium channels. Validate selectivity via high-throughput screening against related channels (e.g., T-type, N-type). Use CRISPR-edited cell lines to isolate channel subtypes during functional assays .
Q. What statistical approaches are appropriate for analyzing contradictory clinical trial data on this compound’s dose-dependent efficacy?
- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data across trials. Stratify results by patient subgroups (e.g., age, comorbidities) and adjust for covariates (e.g., renal function). Use sensitivity analysis to identify outliers and publication bias .
Q. How can multi-omics data (proteomic, transcriptomic) be integrated to elucidate this compound’s mechanism of action in heterogeneous populations?
- Methodological Answer : Perform pathway enrichment analysis (e.g., KEGG, GO terms) on omics datasets from treated vs. control cohorts. Validate findings with siRNA knockdown or Western blotting of key nodes (e.g., voltage-gated channel subunits). Use machine learning (e.g., LASSO regression) to identify predictive biomarkers of response .
Q. Data Analysis & Interpretation
Q. What criteria should guide the validation of this compound’s metabolites in pharmacokinetic studies?
- Methodological Answer : Confirm metabolite structures via LC-MS/MS with synthetic standards. Assess pharmacological activity using isolated metabolites in target assays. Apply Michaelis-Menten kinetics to evaluate enzyme-mediated metabolism (e.g., CYP3A4) .
Q. How should researchers handle conflicting toxicity data between acute and chronic this compound exposure models?
- Methodological Answer : Conduct longitudinal studies with histopathological endpoints (e.g., vascular remodeling). Compare NOAEL (no-observed-adverse-effect-level) across durations using benchmark dose (BMD) modeling. Apply toxicogenomics to identify early biomarkers of chronic toxicity .
Q. Experimental Reproducibility & Reporting
Q. What documentation standards are critical for ensuring reproducibility in this compound research?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish raw datasets (e.g., spectroscopy files, animal trial records) in repositories like Zenodo. Include step-by-step protocols for complex assays (e.g., patch-clamp electrophysiology) in supplementary materials .
Q. How can researchers design collaborative studies to address gaps in this compound’s translational research?
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTBMBOHGZAWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921881 | |
Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115972-78-6 | |
Record name | Olradipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLRADIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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